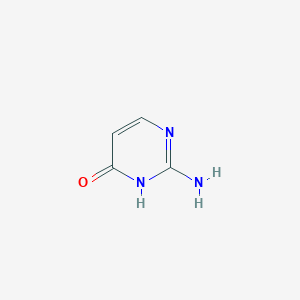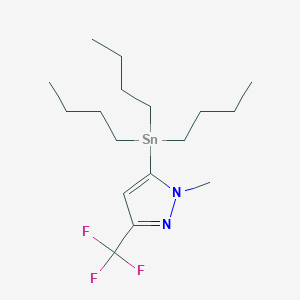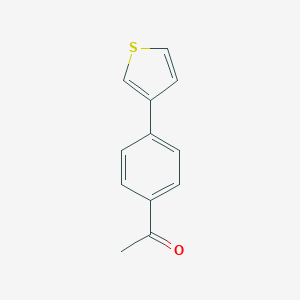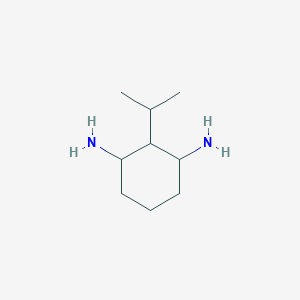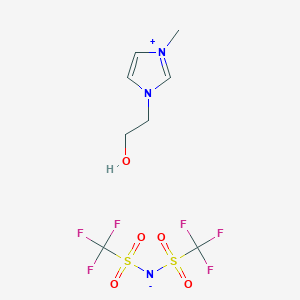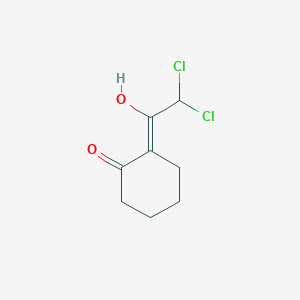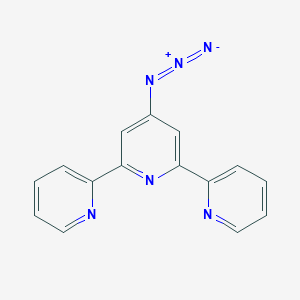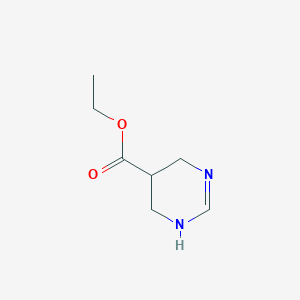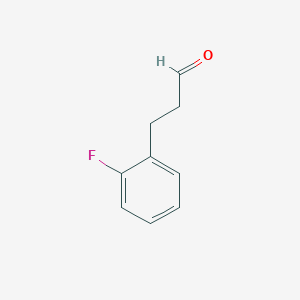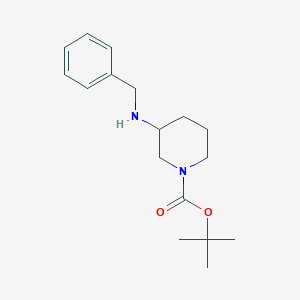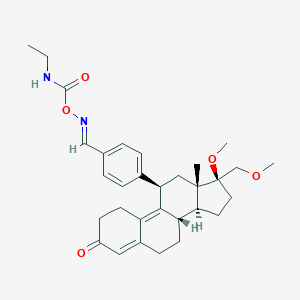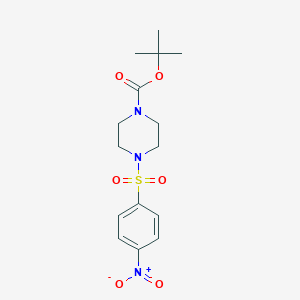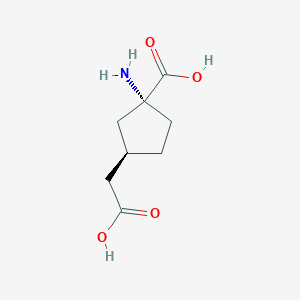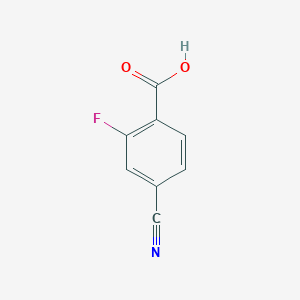![molecular formula C20H8F4O5 B063614 4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 185318-74-5](/img/structure/B63614.png)
4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of spirocyclic derivatives, known for their distinctive molecular frameworks and applications in various fields such as materials science and organic electronics. Spirocyclic compounds, such as those based on benzofuran and xanthene, have been extensively studied for their unique chemical and physical properties (Poriel, Rault‐Berthelot, & Thirion, 2013).
Synthesis Analysis
The synthesis of spirocyclic compounds often involves cascade reactions, including Michael-aldol reaction sequences. An example is the enantioselective synthesis of spirocyclic tetrahydrothiophene derivatives bearing a benzofuran-3(2H)-one scaffold, demonstrating the complexity and intricacy of synthesizing such compounds (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Molecular Structure Analysis
Spirocyclic compounds like 4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one feature complex three-dimensional structures. They exhibit unique crystal packing and molecular geometries, contributing to their diverse applications. The molecular structure often includes significant dihedral angles between different aromatic systems, influencing their electronic and optical properties (Su et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their active functional groups and spirocyclic nature. For example, they can undergo nucleophilic substitution reactions, contributing to the synthesis of novel polyimides with unique properties (Shu-jiang et al., 2011). Their reactive sites enable the formation of diverse chemical structures, influencing their chemical behavior and application potential.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as thermal stability, solubility, and optical transparency, are critical for their applications in materials science. For example, polyimides derived from spiro[fluorene-9,9'-xanthene] demonstrate high thermal stability and excellent solubility in organic solvents, making them suitable for use in advanced materials applications (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidobasic behavior and electron transfer capabilities, are pivotal for the functionality of these compounds. Their unique spirocyclic structure impacts their interaction with other chemicals and their overall chemical stability. Halochromic behavior and acid-base properties of similar spiro compounds have been reported, demonstrating their potential utility in various applications, including pressure-sensitive materials (Gunzenhauser & Balli, 1989).
Applications De Recherche Scientifique
Optoelectronic Properties and Device Application
A study by Kadam et al. (2018) explores the use of a related compound in the field of optoelectronics. They developed a three-dimensional small molecule non-fullerene electron acceptor with promising optoelectronic properties, suitable for use in solution-processable bulk-heterojunction devices. This compound demonstrates efficient non-fullerene acceptor qualities, highlighting its potential in optoelectronic applications (Kadam et al., 2018).
Polymer Chemistry and Material Properties
Zhang et al. (2010) synthesized novel polyimides from a bis(ether amine) monomer related to the spiro[fluorene-9,9′-xanthene] structure. These polyimides exhibit high solubility in organic solvents, transparency, and excellent thermal stability. They form flexible films, useful in applications requiring materials with low moisture absorption and low dielectric constants (Zhang et al., 2010).
Gas Permeation and Microporosity
Shrimant et al. (2018) discuss the synthesis of copolymers containing spiro[fluorene-9,9′-xanthene] that exhibit intrinsic microporosity. These polymers show high thermal stability and surface area, making them suitable for applications in gas permeation, such as CO2 separation processes (Shrimant et al., 2018).
Fluorescence Probes for Reactive Oxygen Species Detection
Setsukinai et al. (2003) designed novel fluorescence probes using a structure related to spiro[2-benzofuran-3,9'-xanthene] for detecting highly reactive oxygen species. These probes can differentiate between various reactive species and have potential applications in biological and chemical studies, especially in visualizing reactive species in living cells (Setsukinai et al., 2003).
Chemosensors for Metal Ions
Habib et al. (2019) synthesized a series of fluorescent chemosensors based on a spiro[isoindoline-1,9'-xanthene] skeleton. These chemosensors showed high sensitivity and selectivity towards Cu2+ ions, suggesting their potential use in detecting specific metal ions in various applications (Habib et al., 2019).
Propriétés
IUPAC Name |
4,5,6,7-tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJOPVFKNLUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433284 |
Source


|
| Record name | tetrafluorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
CAS RN |
185318-74-5 |
Source


|
| Record name | tetrafluorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

